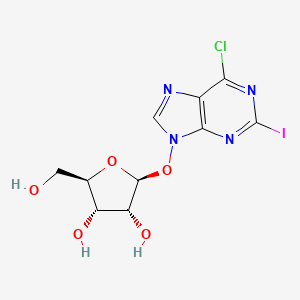
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H10ClIN4O5 and its molecular weight is 428.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS Number: 313477-85-9) is a purine nucleoside analogue that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. Its structure features a tetrahydrofuran core substituted with a chlorinated and iodinated purine derivative, which suggests possible interactions with nucleic acids and enzymes involved in DNA synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ |
| Molecular Weight | 412.57 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It is believed to interfere with nucleic acid metabolism by:
- Inhibition of DNA Synthesis : The compound competes with natural nucleosides for incorporation into DNA, thereby disrupting replication processes.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various pathways, including the activation of caspases and modulation of pro-apoptotic factors.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Antitumor Activity
Research indicates that purine nucleoside analogues exhibit broad antitumor activity, particularly against indolent lymphoid malignancies. For instance, Robak et al. (2012) discuss the use of such analogues in treating chronic lymphoid leukemias, highlighting their mechanisms of action which include DNA synthesis inhibition and apoptosis induction .
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : In a clinical study involving patients with CLL, treatment with a related purine analogue demonstrated significant reductions in tumor burden and prolonged survival rates.
- Hepatocellular Carcinoma : Another study evaluated the efficacy of this compound in hepatocellular carcinoma models, revealing its potential to inhibit tumor growth through apoptosis and cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 6-Chloro-2-Iodopurine Riboside | DNA synthesis inhibition | Antitumor |
| Acyclovir | Viral DNA polymerase inhibition | Antiviral |
| Fludarabine | Incorporation into DNA | Antitumor |
Properties
CAS No. |
313477-85-9 |
|---|---|
Molecular Formula |
C10H10ClIN4O5 |
Molecular Weight |
428.57 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
InChI Key |
VWEZOOISWIPSDC-BDXYJKHTSA-N |
SMILES |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Isomeric SMILES |
C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
Canonical SMILES |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















